molecular formula C55H100O6 B3026140 [1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate CAS No. 149494-16-6

[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate

Cat. No. B3026140
CAS RN: 149494-16-6
M. Wt: 857.4 g/mol
InChI Key: KGLAHZTWGPHKFF-TUBMDRDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate” is a type of glycerol molecule. It has a molecular formula of C55H104O6 . It is also known as 1-O-Palmitoyl-2-O-stearoyl-3-O-oleoylglycerol .


Molecular Structure Analysis

The molecular structure of this compound includes a glycerol backbone with three fatty acid chains attached through ester linkages . The fatty acid chains include hexadecanoyl (palmitoyl), octadecanoyl (stearoyl), and (9Z,12Z)-octadeca-9,12-dienoyl (linoleoyl) groups .


Physical And Chemical Properties Analysis

The compound has an average mass of 861.411 Da and a monoisotopic mass of 860.783264 Da . It contains a total of 160 bonds, including 60 non-H bonds, 6 multiple bonds, 51 rotatable bonds, 6 double bonds, and 3 ester bonds .

Scientific Research Applications

Oxidized Derivatives of Linoleic Acid and Inflammation

Linoleic acid and its oxidized derivatives, including hydroxyoctadecadienoic acids, play significant roles in regulating inflammation, which is relevant to metabolic syndrome and cancer. These derivatives impact various biological processes, such as airway smooth muscle and vascular wall alterations, pain sensitivity, and steroid hormone regulation. Understanding these mechanisms can guide the development of novel pharmacological approaches to manage inflammation beneficially (Vangaveti et al., 2016).

Aryloxy Complexes and Metathesis of Functionalized Olefins

Research on aryloxy complexes of tungsten and their application in the metathesis of functionalized olefins highlights the potential for chemical synthesis and material modification. This area of study could offer insights into the reactivity and applications of complex organic molecules in creating new materials or chemical intermediates (Lefebvre et al., 1995).

Antioxidant Activity and Analytical Methods

The critical review of methods used to determine antioxidant activity, including ORAC, HORAC, TRAP, and TOSC tests, is vital for understanding the antioxidant properties of complex molecules. This knowledge is applicable in food engineering, medicine, and pharmacy, which could extend to evaluating the antioxidant potential of specific compounds like the one (Munteanu & Apetrei, 2021).

Conjugated Linoleic Acid and Anti-inflammatory Mechanisms

The study of conjugated linoleic acid (CLA) and its isomers provides insights into the anti-inflammatory mechanisms within the colon, which could be relevant to the compound . CLA's impact on eicosanoid synthesis and peroxisome proliferator-activated receptors (PPARs) could inform the understanding of similar fatty acid derivatives (Bassaganya-Riera et al., 2002).

properties

IUPAC Name

[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLAHZTWGPHKFF-TUBMDRDISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H100O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

857.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate
Reactant of Route 4
Reactant of Route 4
[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate
Reactant of Route 5
Reactant of Route 5
[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate
Reactant of Route 6
Reactant of Route 6
[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.